molecular formula C12H14N2O2 B8382247 2-Ethyl-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester

2-Ethyl-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester

Cat. No.: B8382247
M. Wt: 218.25 g/mol
InChI Key: JIBRWFIZSLDNTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 2-ethylpyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C12H14N2O2/c1-3-9-11(12(15)16-4-2)10-7-5-6-8-14(10)13-9/h5-8H,3-4H2,1-2H3

InChI Key

JIBRWFIZSLDNTE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C=CC=CC2=C1C(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1-aminopyridinium iodide (10 g, 40 mmol) [Aldrich 441503], ethyl 2-pentynoate (5.7 g, 45 mmol) [Aldrich 632112] and potassium carbonate (12.0 g, 90 mmol) were stirred in N,N-dimethylformamide (200 mL) at 20° C. for 16 h. The mixture was poured into water to give a tan suspension. The solid was filtered and washed with water to give the desired to compound (5.0 g, 57%). LCMS for C12H15N2O2 (M+H)+: m/z=219.1. 1H NMR (300 MHz, DMSO-d6): δ 8.77 (m, 1H), 8.00 (m, 1H), 7.52 (m, 1H), 7.05 (m, 1H), 4.28 (m, 2H), 3.00 (m, 2H), 1.33 (m, 3H), 1.24 (m, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
compound
Quantity
5 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of amino-pyridinium iodide (22 g, 99 mmol) and anhydrous potassium carbonate (17.8 g, 128.7 mmol) in dimethylformamide (225 mL) was added ethyl-2-pentynoate (24.98 g, 198 mmol). The solution was stirred at room temperature for 24 h. The reaction mixture was poured into 1.2 L of ice water. The resulting light brown precipitate was collected by vacuum filtration and air-dried for 16 h to yield crude product (1.9 g, 55%), which was used without further purification.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
24.98 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1.2 L
Type
reactant
Reaction Step Two
Yield
55%

Synthesis routes and methods III

Procedure details

A solution of 1-aminopyridinium iodide (10 g, 40 mmol) [Aldrich 441503], ethyl 2-pentynoate (5.7 g, 45 mmol) [Aldrich 632112] and potassium carbonate (12.0 g, 90 mmol) were stirred in N,N-dimethylformamide (200 mL) at 20° C. for 16 h. The mixture was poured into water to give a tan suspension. The solid was filtered and washed with water to give the desired compound (5.0 g, 57%). LCMS for C12H15N2O2 (M+H)+: m/z=219.1. 1H NMR (300 MHz, DMSO-d6): δ 8.77 (m, 1 H), 8.00 (m, 1 H), 7.52 (m, 1 H), 7.05 (m, 1 H), 4.28 (m, 2 H), 3.00 (m, 2 H), 1.33 (m, 3 H), 1.24 (m, 3 H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
57%

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